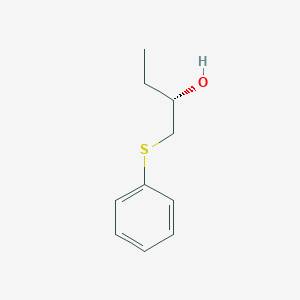
2-Butanol, 1-(phenylthio)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 1-(phenylthio)-, (S)- is a chiral secondary alcohol with a phenylthio group attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(phenylthio)-, (S)- typically involves the reaction of 2-butanol with thiophenol under specific conditions. One common method is the nucleophilic substitution reaction where thiophenol acts as a nucleophile, replacing a leaving group on the 2-butanol molecule. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of 2-Butanol, 1-(phenylthio)-, (S)- may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 1-(phenylthio)-, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The phenylthio group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
2-Butanol, 1-(phenylthio)-, (S)- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and stereochemistry.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Butanol, 1-(phenylthio)-, (S)- involves its interaction with various molecular targets. The phenylthio group can participate in nucleophilic or electrophilic reactions, while the hydroxyl group can form hydrogen bonds or undergo oxidation-reduction reactions. These interactions can affect the compound’s reactivity and its role in different chemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butanol: A secondary alcohol without the phenylthio group.
1-Butanol: A primary alcohol with a different structural arrangement.
Thiophenol: Contains the phenylthio group but lacks the butanol structure.
Uniqueness
2-Butanol, 1-(phenylthio)-, (S)- is unique due to its chiral nature and the presence of both a hydroxyl and a phenylthio group
Propriétés
Numéro CAS |
67210-33-7 |
|---|---|
Formule moléculaire |
C10H14OS |
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
(2S)-1-phenylsulfanylbutan-2-ol |
InChI |
InChI=1S/C10H14OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3/t9-/m0/s1 |
Clé InChI |
KGDLDWVKFUCUME-VIFPVBQESA-N |
SMILES isomérique |
CC[C@@H](CSC1=CC=CC=C1)O |
SMILES canonique |
CCC(CSC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
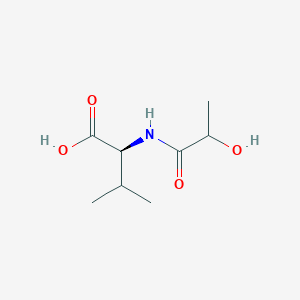
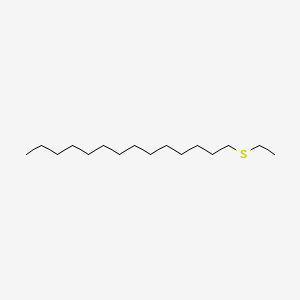

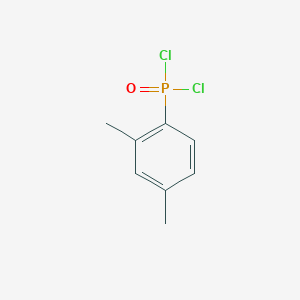
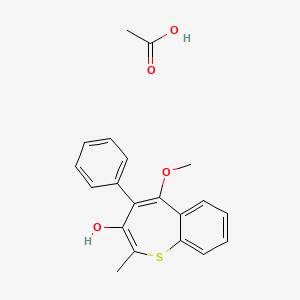
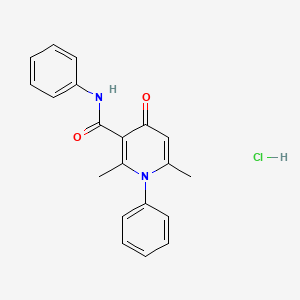
![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)
![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
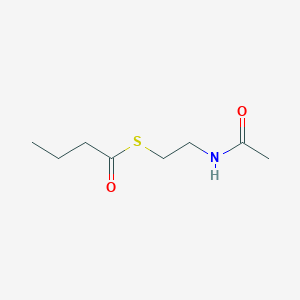

![2-Diazonio-3-oxo-1,3-bis[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]prop-1-en-1-olate](/img/structure/B14478854.png)
